molecular formula C11H14O2 B8808044 4-Hydroxyvalerophenone CAS No. 27927-59-9

4-Hydroxyvalerophenone

Cat. No.: B8808044
CAS No.: 27927-59-9
M. Wt: 178.23 g/mol
InChI Key: BFPGHQLMXCDMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyvalerophenone, also known as 4-Pentanoylphenol, is an organic compound with the molecular formula C11H14O2. It is a derivative of valerophenone, featuring a hydroxyl group at the para position of the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyvalerophenone is typically synthesized through the Friedel-Crafts acylation of phenol with valeryl chloride. The reaction is catalyzed by trifluoromethanesulfonic acid (TfOH) and carried out at temperatures ranging from 0°C to 20°C. The general procedure involves dissolving phenol and valeryl chloride in TfOH, warming the mixture to room temperature, and then pouring it into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying over magnesium sulfate and purification via silica column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent reaction conditions and high yields. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyvalerophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Hydroxyvalerophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic enzymes.

    Industry: This compound is used in the production of liquid crystals and other advanced materials

Mechanism of Action

4-Hydroxyvalerophenone acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. The compound binds to the active site of the enzyme, preventing the conversion of androgens and estrogens. This inhibition can affect various physiological processes, including hormone regulation and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Similar structure but with an acetyl group instead of a valeroyl group.

    4-Hydroxybenzoic acid: Contains a carboxyl group instead of a valeroyl group.

    4-Hydroxybenzaldehyde: Features an aldehyde group instead of a valeroyl group.

Uniqueness

4-Hydroxyvalerophenone is unique due to its valeroyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

CAS No.

27927-59-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-hydroxy-1-phenylpentan-1-one

InChI

InChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

BFPGHQLMXCDMGY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-ml stainless steel autoclave purged with nitrogen in advance was charged with 5 g (0.0284 mol) of 5-phenyl-2,5-pentanedione and 10 ml of methanol. A solution of 0.2 g (0.142 mmol) of [RuI(p-cymene)((R)-T-BINAP)]I3 in 2 ml of methylene chloride was added thereto, thereby conducting reaction at a reaction temperature of 50° C. for 40 hours under a hydrogen pressure of 50 kg/cm2. After distilling off the solvent, the residue was purified by column chromatography on a silica gel using a developing solvent of hexane/ethyl acetate (5/1) to obtain 4.5 g of (-)-4-hydroxy-1-phenylpentane-1-one (yield: 90.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
[RuI(p-cymene)((R)-T-BINAP)]I3
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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